molecular formula C18H18N2O2 B2551312 1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole CAS No. 380352-20-5

1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Cat. No. B2551312
M. Wt: 294.354
InChI Key: RUKCXNSKNMUKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of imidazo[1,2-a]benzimidazole derivatives from 1-allyl(2-bromopropyl)-3-carboxy(carbalkoxy)methyl-2-aminobenzimidazolium halides has been explored, demonstrating the potential for creating functionalized benzimidazole compounds through cyclization and further transformations . Additionally, the synthesis of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles under microwave-accelerated solvent-free conditions indicates the versatility of methods available for constructing benzimidazole frameworks .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy, as well as mass spectrometry. These methods provide detailed information about the molecular framework and substituent patterns of the compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, leveraging reactive substituents and activated methylene groups to yield a wide array of products. The reactivity of these compounds allows for the synthesis of novel molecules with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy group can affect these properties. Spectroscopic properties, including fluorescence, are also important characteristics of these compounds. For example, the fluorescent spectra of 2-(1H-benzoimidazol-2-yl)-phenol derivatives have been measured, providing insights into their potential applications in materials science and bioimaging .

Relevant Case Studies

In the context of medicinal chemistry, benzimidazole derivatives have been evaluated for their antileukemic properties. Specifically, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have shown promise as chemotherapeutic agents, with certain compounds inducing cell death in leukemic cells and causing cell cycle arrest. The mechanism of action appears to involve the regulation of apoptotic and cell cycle-related proteins .

Scientific Research Applications

Synthesis and Biological Activities

1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole and its derivatives have been extensively researched for their potent biological activities. Studies have demonstrated their applications in the synthesis of compounds with significant anticancer, antibacterial, and antifungal properties.

  • Anticancer Activity : A novel derivative, identified as compound 9, exhibited remarkable cytotoxicity against breast cancer cells (MDA-MB-231 and MCF-7), showcasing enhanced potency compared to traditional eugenol. This compound induced cell cycle arrest at the G2 and S phases, presenting a promising lead for cancer treatment (Alam, 2022).

  • Antibacterial Agents : Certain derivatives have demonstrated high in vitro activity against anaerobic organisms, surpassing the efficacy of metronidazole in some instances. These findings indicate the potential of these compounds in developing new treatments for infections caused by anaerobic bacteria (Roth et al., 1989).

  • Chemosensor for Zinc(II) : A specific derivative was identified as a selective fluorescence sensor for Zn2+ ions, showing high sensitivity and low detection limits. This application is significant for detecting zinc ions in various biological and environmental samples (Dey et al., 2016).

  • Antifungal and Antimicrobial Activity : Synthesized derivatives have shown potent antimicrobial activity against a range of pathogens, including E. coli and S. aureus. These compounds present a new avenue for developing antimicrobial agents (Salahuddin et al., 2017).

Applications in Material Science

  • Thermoset Polymers : Derivatives containing allyl groups have been used to synthesize novel benzoxazine monomers, leading to thermosets with excellent thermomechanical properties. These materials have potential applications as high-temperature structural composite matrices (Agag & Takeichi, 2003).

  • Light Harvesting and Fluorescent Materials : Certain derivatives have been explored for their photophysical properties, demonstrating potential as materials for light harvesting and fluorescent applications. This includes the synthesis of multicolor and photoswitchable fluorescent polymer nanoparticles (Chen et al., 2012).

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(21-2)9-11-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKCXNSKNMUKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325827
Record name 2-[(4-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

CAS RN

380352-20-5
Record name 2-[(4-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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